molecular formula C17H18N4O B5306348 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinonitrile

2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinonitrile

Cat. No. B5306348
M. Wt: 294.35 g/mol
InChI Key: TWBOEVQGSZCAGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinonitrile is a chemical compound that belongs to the class of piperidine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinonitrile involves the modulation of various signaling pathways and enzymes. The compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is essential for cognitive function. The compound has also been found to activate the Nrf2/ARE signaling pathway, which plays a crucial role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species and pro-inflammatory cytokines in the brain. The compound has also been found to improve the cognitive function and memory in animal models of Alzheimer's disease. Furthermore, it has been shown to reduce the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinonitrile in lab experiments include its high potency and specificity towards the target enzymes and signaling pathways. The compound is also relatively easy to synthesize and purify, making it a suitable candidate for large-scale studies. However, the limitations of using this compound include its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

The research on 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinonitrile is still in its early stages, and there are several future directions that can be explored. One of the potential areas of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the compound's pharmacokinetics and bioavailability to determine its suitability for clinical trials. Furthermore, the compound's potential therapeutic applications in the treatment of other neurodegenerative diseases and cancer can also be explored.

Synthesis Methods

The synthesis method of 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinonitrile involves the reaction of 2-cyanonicotinic acid with 4-(2-aminoethyl)-2-methylpyridine in the presence of a suitable base. The reaction mixture is then heated to a certain temperature and stirred for a specific duration to obtain the desired product. This synthesis method has been optimized and modified by several researchers to improve the yield and purity of the compound.

Scientific Research Applications

2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinonitrile has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. The compound has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, it has been studied for its anticancer properties and has shown to inhibit the growth of cancer cells.

properties

IUPAC Name

2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-13-4-5-15(20-12-13)17(22)6-9-21(10-7-17)16-14(11-18)3-2-8-19-16/h2-5,8,12,22H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBOEVQGSZCAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2(CCN(CC2)C3=C(C=CC=N3)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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